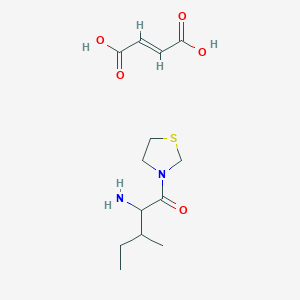
2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
P32/98 is synthesized through a series of chemical reactions involving the incorporation of isoleucine and thiazolidide. The synthetic route typically involves the formation of a thiazolidine ring, followed by the attachment of the isoleucine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of P32/98 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then formulated into its hemifumarate salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
P32/98 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of P32/98 may result in the formation of sulfoxides or sulfones, while reduction may yield thiazolidine derivatives .
Scientific Research Applications
P32/98 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP4.
Mechanism of Action
P32/98 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in response to nutrient intake . By inhibiting DPP4, P32/98 increases the levels of these hormones, leading to improved glucose tolerance and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP4 inhibitor used for the treatment of type 2 diabetes.
Vildagliptin: A DPP4 inhibitor with similar hypoglycemic properties.
Alogliptin: Known for its glucose-lowering effects in diabetic patients.
Uniqueness of P32/98
P32/98 is unique due to its specific molecular structure, which allows for potent inhibition of DPP4 with a high degree of selectivity. This compound has shown sustained improvements in glucose tolerance and insulin sensitivity in preclinical models, making it a valuable tool for diabetes research .
Properties
Molecular Formula |
C13H22N2O5S |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ZSOPWZQRZHWYFY-WLHGVMLRSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
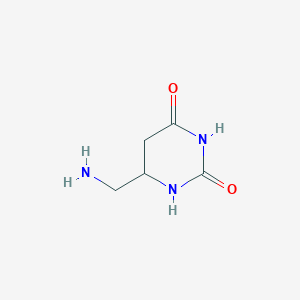

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
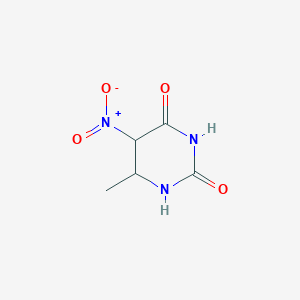

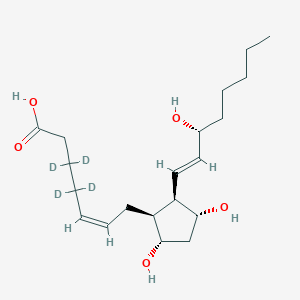
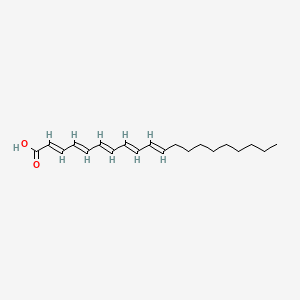
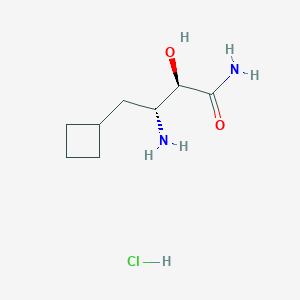
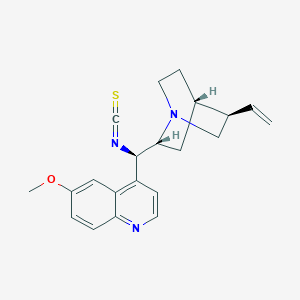
![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)

